chemical structure of 2,4-Difluoro-4'-methoxy-1,1'-biphenyl
chemical structure of 2,4-Difluoro-4'-methoxy-1,1'-biphenyl
High-Performance Scaffold for Medicinal Chemistry & Liquid Crystal Engineering
Executive Summary
2,4-Difluoro-4'-methoxy-1,1'-biphenyl (CAS: 90101-30-7) represents a specialized biaryl scaffold characterized by a distinct electronic push-pull system and a conformationally twisted architecture. Unlike planar biphenyls, the ortho-fluorine substitution at the 2-position induces a non-planar dihedral angle, significantly influencing binding affinity in protein pockets and mesogenic behavior in liquid crystals.
This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis via Suzuki-Miyaura cross-coupling, its structural-activity relationships (SAR), and its critical role in modulating metabolic stability and dielectric anisotropy.
Chemical Identity & Physiochemical Profile[1][2]
The molecule combines an electron-rich anisole ring with an electron-deficient difluorophenyl ring. This polarity contrast is essential for its utility in materials science (dipole moments) and drug design (metabolic blocking).
Table 1: Core Specifications
| Parameter | Data |
| IUPAC Name | 2,4-Difluoro-4'-methoxy-1,1'-biphenyl |
| CAS Number | 90101-30-7 |
| Molecular Formula | C₁₃H₁₀F₂O |
| Molecular Weight | 220.21 g/mol |
| SMILES | COc1ccc(cc1)-c1ccc(F)cc1F |
| LogP (Predicted) | ~3.8 (High Lipophilicity) |
| H-Bond Acceptors | 3 (2 Fluorine, 1 Oxygen) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 2 (Biphenyl axis, Methoxy group) |
Structural Analysis: The "Ortho-F" Effect
To understand the utility of this compound, one must analyze its stereoelectronics. The 2-position fluorine atom is not merely a substituent; it is a conformational lock.
Conformational Twist
In unsubstituted biphenyl, the two rings can approach planarity (dihedral angle ~0-30° in solution). However, the Van der Waals radius of Fluorine (1.47 Å) at the ortho position creates steric repulsion with the protons of the adjacent phenyl ring.
-
Result: The rings twist to a dihedral angle of approximately 45–60°.
-
Impact: This prevents
-stacking aggregation (crucial for solubility) and disrupts planarity, which is often desired to avoid promiscuous DNA intercalation in early-stage drug discovery.
Electronic Push-Pull
-
Ring A (Difluoro): The fluorine atoms at 2 and 4 are highly electronegative (
), pulling electron density via induction ( ) while donating via resonance ( ). The net effect is a deactivated, electron-poor ring. -
Ring B (Methoxy): The methoxy group is a strong electron donor (
), making this ring electron-rich. -
Dipole Moment: This creates a significant molecular dipole, essential for the dielectric anisotropy (
) required in Liquid Crystal Display (LCD) technologies.
Synthetic Protocol: Suzuki-Miyaura Coupling[4][6][7][8]
The most robust route to 2,4-Difluoro-4'-methoxy-1,1'-biphenyl is the Palladium-catalyzed cross-coupling of an aryl halide and an arylboronic acid.
Retrosynthetic Strategy
We utilize Method A (Preferred) due to the commercial availability and stability of the boronic acid partner.
-
Partner A (Nucleophile): 4-Methoxyphenylboronic acid
-
Partner B (Electrophile): 1-Bromo-2,4-difluorobenzene
-
Catalyst: Pd(dppf)Cl₂ · DCM (Robust against steric bulk)
-
Base: Potassium Carbonate (K₂CO₃)[1]
Step-by-Step Experimental Workflow
Reagents:
-
1-Bromo-2,4-difluorobenzene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
K₂CO₃ (2.5 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes.
-
Solvation: Add 1-Bromo-2,4-difluorobenzene and 4-Methoxyphenylboronic acid. Dissolve in degassed 1,4-Dioxane.
-
Activation: Add the aqueous K₂CO₃ solution. The biphasic system requires vigorous stirring.
-
Catalysis: Add Pd(dppf)Cl₂ in one portion under positive Argon pressure.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc and wash with brine (3x).
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
Reaction Logic Diagram
Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling of the target biphenyl.
Application Vectors
Medicinal Chemistry: Metabolic Stability
In drug design, the 2,4-difluorophenyl moiety is a "metabolic shield."
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Replacing hydrogen with fluorine at the 2 and 4 positions blocks Cytochrome P450 enzymes from oxidizing the aromatic ring (a common clearance pathway).
-
Bioisosterism: This scaffold mimics the geometry of non-fluorinated biphenyls but with altered lipophilicity (LogP increase), enhancing membrane permeability.
Materials Science: Liquid Crystals
This molecule serves as a mesogen (liquid crystal building block).
-
Dielectric Anisotropy: The fluorine atoms create a lateral dipole component. When used in mixtures, this allows the liquid crystal to respond rapidly to electric fields, essential for switching pixels in displays.
-
Viscosity: The lack of hydrogen bond donors keeps viscosity low, improving the response time of the display.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR)
Solvent: CDCl₃, 400 MHz
-
δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃). Distinct singlet.
-
δ 6.80 – 7.00 ppm (m, 2H): Protons on the difluoro ring (shielded by F). Look for complex splitting due to H-F coupling.
-
δ 6.96 ppm (d, 2H): Protons ortho to the methoxy group on Ring B.
-
δ 7.45 ppm (d, 2H): Protons meta to the methoxy group (closest to the biphenyl bond).
-
δ 7.30 – 7.40 ppm (m, 1H): Remaining proton on the difluoro ring (H-6 position).
Fluorine NMR (¹⁹F-NMR)
-
Signal 1 (~ -110 ppm): Fluorine at position 4.
-
Signal 2 (~ -115 ppm): Fluorine at position 2 (shifted due to ortho effect).
-
Note: These signals will appear as multiplets due to F-H and F-F coupling.
Strategic Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping chemical features to end-use applications.
References
-
Hird, M. (2007).[2] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
